molecular formula C16H18N2O2S B2408310 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 868674-44-6

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No.: B2408310
CAS No.: 868674-44-6
M. Wt: 302.39
InChI Key: BCTQGXCICIXLSG-MSUUIHNZSA-N
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Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amides, a category which includes compounds structurally similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide, have been studied for their potential anticonvulsant and neuroprotective effects. For instance, one study synthesized and evaluated N-(substituted benzothiazol-2-yl)amide derivatives, finding promising anticonvulsant activity and neuroprotective effects by lowering levels of MDA and LDH (Hassan, Khan, & Amir, 2012).

Anthelmintic Properties

Research has been conducted on derivatives of N-(4-methoxyphenyl)pentanamide, which share a structural similarity with the specified compound. These studies focused on the compound's efficacy against parasitic helminths, demonstrating promising results in inhibiting the viability of parasites like Toxocara canis, a common nematode. This suggests potential anthelmintic properties for similar compounds (Silva et al., 2022).

Photodynamic Therapy in Cancer Treatment

Compounds related to this compound have been explored for their potential in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives, for instance, found that these compounds have high singlet oxygen quantum yields and appropriate photodegradation quantum yields, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Benzothiazole derivatives, similar to the compound , have been investigated for their corrosion inhibition properties. A study involving two benzothiazole derivatives demonstrated their effectiveness in inhibiting steel corrosion in acidic solutions. These compounds showed higher inhibition efficiencies and stability compared to previously reported inhibitors, indicating potential applications in corrosion prevention (Hu et al., 2016).

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h2,7-9H,4,6,10-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQGXCICIXLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.